molecular formula C13H11ClO3S B1587007 4-(2-methylphenoxy)benzenesulfonyl Chloride CAS No. 610277-83-3

4-(2-methylphenoxy)benzenesulfonyl Chloride

Cat. No.: B1587007
CAS No.: 610277-83-3
M. Wt: 282.74 g/mol
InChI Key: IJPKGMOVNZHZKZ-UHFFFAOYSA-N
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Description

4-(2-methylphenoxy)benzenesulfonyl Chloride is an organic compound with the molecular formula C13H11ClO3S. It is a white to yellow solid with a melting point of 81-85°C . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(2-methylphenoxy)benzenesulfonyl Chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, such as amines and alcohols, to form covalent bonds. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2-methylphenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-10-4-2-3-5-13(10)17-11-6-8-12(9-7-11)18(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPKGMOVNZHZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383342
Record name 4-(2-methylphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610277-83-3
Record name 4-(2-methylphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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